Cas no 1261908-69-3 (3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid)

3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid is a fluorinated aromatic carboxylic acid derivative with notable structural features, including a chloro-fluorophenyl group and a trifluoromethyl substituent. These functional groups contribute to its unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both chlorine and fluorine atoms enhances its reactivity in cross-coupling reactions, while the trifluoromethyl group improves metabolic stability in bioactive compounds. This compound is particularly useful in the development of active ingredients requiring precise modulation of lipophilicity and electron-withdrawing effects. Its high purity and well-defined structure ensure consistent performance in research and industrial applications.
3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid structure
1261908-69-3 structure
Product Name:3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid
CAS No:1261908-69-3
MF:C14H7ClF4O2
MW:318.650797128677
MDL:MFCD18321049
CID:2762756
PubChem ID:53226940
Update Time:2025-05-25

3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • MFCD18321049
    • 1261908-69-3
    • 3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid, 95%
    • DTXSID70690558
    • 3-(3-CHLORO-4-FLUOROPHENYL)-5-TRIFLUOROMETHYLBENZOIC ACID
    • 3'-Chloro-4'-fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
    • 3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid
    • MDL: MFCD18321049
    • Inchi: 1S/C14H7ClF4O2/c15-11-6-7(1-2-12(11)16)8-3-9(13(20)21)5-10(4-8)14(17,18)19/h1-6H,(H,20,21)
    • InChI Key: DBYFFGXPQPPHOJ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1=CC(C(=O)O)=CC(C(F)(F)F)=C1)F

Computed Properties

  • Exact Mass: 318.0070698Da
  • Monoisotopic Mass: 318.0070698Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 37.3Ų

3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB328251-5 g
3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid, 95%; .
1261908-69-3 95%
5g
€1159.00 2023-04-26
abcr
AB328251-5g
3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid, 95%; .
1261908-69-3 95%
5g
€1159.00 2025-04-21

3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:1261908-69-3)
Order Number:A1170104
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:16
Price ($):687.0
Email:sales@amadischem.com

Additional information on 3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid

3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic Acid: A Comprehensive Overview

3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid, also known by its CAS number 1261908-69-3, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a trifluoromethyl group and a chloro-fluoro-substituted phenyl ring. The presence of these functional groups imparts distinctive chemical and physical properties to the compound, making it a valuable tool in research and industrial applications.

The molecular formula of this compound is C12H7ClF4O2, with a molecular weight of approximately 327.67 g/mol. Its structure consists of a benzene ring substituted with a trifluoromethyl group at the 5-position and a chloro-fluoro-substituted phenyl group at the 3-position. The benzoic acid group further enhances the compound's reactivity and versatility in various chemical reactions.

The synthesis of 3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic synthesis techniques, including Friedel-Crafts acylation, nucleophilic substitution, and oxidation reactions. The precise control of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity of the final product.

In recent years, there has been growing interest in the application of this compound in drug discovery and development. Its unique structure allows for potential interactions with various biological targets, making it a promising candidate for therapeutic agents. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential use in anti-inflammatory drug development.

Beyond pharmacological applications, 3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid has also found utility in materials science. Its ability to form stable crystalline structures makes it an attractive candidate for the development of advanced materials such as organic semiconductors and sensors. Recent research has explored its use in creating high-performance organic photovoltaic devices, where its electronic properties contribute to enhanced charge transport efficiency.

The environmental impact of this compound is another area of active research. Given its fluorinated nature, concerns about bioaccumulation and persistence in the environment have been raised. However, preliminary studies indicate that under certain conditions, the compound undergoes rapid degradation via hydrolysis or microbial action, reducing its potential ecological risks.

In conclusion, 3-(3-Chloro-4-fluorophenyl)-5-trifluoromethylbenzoic acid is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:1261908-69-3)
A1170104
Purity:99%
Quantity:5g
Price ($):687.0
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